D4R antagonis-2
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Overview
Description
Preparation Methods
The synthesis of D4R antagonis-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of diazaspirocyclic structures . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
D4R antagonis-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
D4R antagonis-2 has a wide range of scientific research applications, including:
Mechanism of Action
D4R antagonis-2 exerts its effects by binding to the dopamine D4 receptor and inhibiting its activity. The compound forms a strong salt bridge with the aspartate residue D3.32 in the receptor, which initiates the inhibition process. This interaction prevents the receptor from undergoing conformational changes required for activation, thereby blocking the downstream signaling pathways . The compound also exhibits repulsive interactions with the serine residue S5.46, which further distinguishes it from agonists that activate the receptor .
Comparison with Similar Compounds
D4R antagonis-2 is unique in its high selectivity and potency for the dopamine D4 receptor. Similar compounds include:
Quinpirole: An agonist that activates the dopamine D2-like receptors, including D2, D3, and D4 receptors.
N-0437: Another agonist that targets the dopamine D2-like receptors.
PHNO: A selective agonist for the dopamine D2-like receptors.
Domperidone: An antagonist that inhibits the dopamine D2-like receptors.
Nemonapride: Another antagonist that targets the dopamine D2-like receptors.
(−)-Sulpiride: A selective antagonist for the dopamine D2-like receptors.
This compound stands out due to its specific inhibition of the dopamine D4 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes.
Properties
Molecular Formula |
C21H23ClF2N2O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-[(3,4-difluorophenyl)methoxy]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23ClF2N2O2/c1-14-17(22)3-2-4-20(14)25-21(27)12-26-9-7-16(8-10-26)28-13-15-5-6-18(23)19(24)11-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,25,27) |
InChI Key |
NXHYXFTYHKKMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)OCC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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